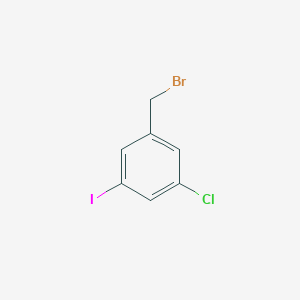

1-Bromomethyl-3-chloro-5-iodo-benzene

Overview

Description

1-Bromo-3-chloro-5-iodobenzene is a compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da . It is also known by other names such as 1-Brom-3-chlor-5-iodbenzol, 1-Bromo-3-chloro-5-iodobenzène, and Benzene, 1-bromo-3-chloro-5-iodo- .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact positions of these substituents on the benzene ring can be determined by specific naming conventions in organic chemistry.Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-iodobenzene has a molecular weight of 317.35 . It has a density of 2.273 g/cm3 and a boiling point of 280.408 °C at 760 mmHg .Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonists

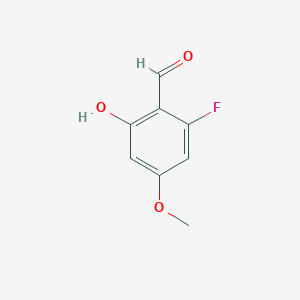

The compound has been used in the synthesis of benzamide derivatives, which act as non-peptide CCR5 antagonists. These derivatives were synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of reactions including elimination, reduction, and bromination. The synthesized products were characterized and tested for biological activity, demonstrating their potential in the development of therapeutic agents (H. Bi, 2015).

Crystal Structure Analysis

1-Bromomethyl-3-chloro-5-iodo-benzene and its derivatives have been studied for their crystal structures to understand their supramolecular features. These studies include investigations of hydrogen bonding, π–π interactions, and N⋯I contacts, which are crucial for the design of materials with specific properties. The analysis of these compounds helps in the understanding of molecular interactions and packing motifs, which is essential for the development of new materials (Timo Stein, F. Hoffmann, M. Fröba, 2015).

Conformational Studies

Research has also been conducted on the conformational properties of compounds related to this compound. Studies on carbon-halogen stretching frequencies, dipole moments, and conformation of halogenomethylcyclohexanes and related compounds have provided insights into the conformational preferences and energetic properties of these molecules. This research contributes to the understanding of molecular structure and reactivity, which is beneficial for the synthesis and application of such compounds in various chemical contexts (C. Altona, H. J. Hageman, E. Havinga, 2010).

Development of CCR5 Antagonists

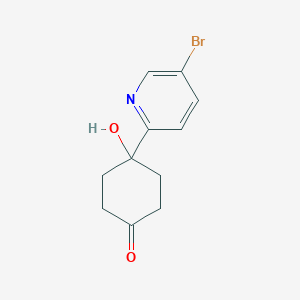

The compound has played a role in the development of novel CCR5 antagonists, which are important in the context of treating diseases such as HIV. By undergoing reactions with various intermediates, researchers have been able to synthesize and characterize new non-peptide CCR5 antagonists, showcasing the compound's utility in medicinal chemistry research (Cheng De-ju, 2014).

Mechanism of Action

Target of Action

This compound is often used as a reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions .

Mode of Action

3-Chloro-5-iodobenzyl bromide is a halogenated compound that can participate in various organic reactions. Its mode of action is typically through nucleophilic substitution or coupling reactions . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form bonds with nucleophiles .

Biochemical Pathways

It’s worth noting that this compound can be used in suzuki-miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of 3-Chloro-5-iodobenzyl bromide’s action are largely dependent on the context of its use. In organic synthesis, it can facilitate the formation of new carbon-carbon bonds, leading to the creation of complex organic molecules .

properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCONICDGVAQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)